9-Boc-5-oxa-2,9-diazaspiro[3.6]decane
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Overview
Description
9-Boc-5-oxa-2,9-diazaspiro[3.6]decane is a synthetic organic compound with the molecular formula C12H22N2O3. It is characterized by a spirocyclic structure that includes an oxazolidine ring and a diazaspirodecane framework. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-5-oxa-2,9-diazaspiro[3.6]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing both amine and ether functionalities. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of protective groups, such as the Boc (tert-butoxycarbonyl) group, is common to enhance the stability and manage the reactivity of intermediates during the synthesis.
Chemical Reactions Analysis
Types of Reactions
9-Boc-5-oxa-2,9-diazaspiro[3.6]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, or m-CPBA in an organic solvent.
Reduction: LiAlH4 in anhydrous ether, or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce secondary amines, and substitution reactions can lead to various alkylated or acylated derivatives.
Scientific Research Applications
9-Boc-5-oxa-2,9-diazaspiro[3.6]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 9-Boc-5-oxa-2,9-diazaspiro[3.6]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The Boc group provides stability and can be removed under acidic conditions to reveal the active amine functionalities.
Comparison with Similar Compounds
Similar Compounds
9-Boc-5-oxa-2,9-diazaspiro[3.5]nonane: Similar structure but with a different ring size.
9-Boc-5-thia-2,9-diazaspiro[3.6]decane: Contains a sulfur atom instead of an oxygen atom.
9-Boc-5-oxa-2,9-diazaspiro[4.6]decane: Different ring fusion pattern.
Uniqueness
9-Boc-5-oxa-2,9-diazaspiro[3.6]decane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spirocyclic framework. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
tert-butyl 5-oxa-2,9-diazaspiro[3.6]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-4-6-16-12(9-14)7-13-8-12/h13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCUQKYSJDDKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC2(C1)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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